Zinc chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

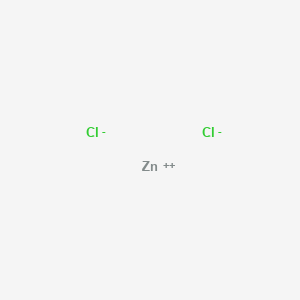

Zinc chloride is an inorganic chemical compound with the formula ZnCl₂. It appears as a white crystalline solid and is highly soluble in water. This compound is known for its versatility and finds applications in various industries, including textile processing, metallurgical fluxes, and chemical synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Zinc chloride can be synthesized through several methods. One common method involves the direct combination of zinc metal with chlorine gas: [ \text{Zn (s) + Cl₂ (g) → ZnCl₂ (s)} ] Another method involves the reaction of zinc with hydrochloric acid: [ \text{Zn (s) + 2HCl (aq) → ZnCl₂ (s) + H₂ (g)} ] For industrial production, this compound is often prepared by treating zinc oxide or zinc sulfide with hydrochloric acid .

Types of Reactions:

Oxidation and Reduction: this compound does not undergo oxidation or reduction easily due to the stable +2 oxidation state of zinc.

Substitution Reactions: this compound can react with ammonia to form complexes such as Zn(NH₃)₄Cl₂.

Hydrolysis: When dissolved in water, this compound forms an acidic solution due to hydrolysis: [ \text{ZnCl₂ + H₂O → Zn(OH)Cl + HCl} ]

Common Reagents and Conditions:

Ammonia: Forms complexes with this compound.

Hydrochloric Acid: Used in the synthesis of this compound from zinc metal or zinc oxide.

Major Products:

Zinc Hydroxychloride: Formed during hydrolysis.

Hydrogen Gas: Produced during the reaction with hydrochloric acid.

Aplicaciones Científicas De Investigación

Zinc chloride is widely used in scientific research due to its diverse properties:

Biology: Used in the preservation of anatomical specimens and as a dehydrating agent.

Mecanismo De Acción

Zinc chloride exerts its effects through several mechanisms:

Catalytic Role: Acts as a cofactor in many enzymatic reactions.

Structural Role: Stabilizes the structure of proteins and cell membranes.

Regulatory Role: Involved in the regulation of gene expression and immune function.

Comparación Con Compuestos Similares

Zinc chloride can be compared with other zinc halides such as zinc fluoride, zinc bromide, and zinc iodide:

Zinc Fluoride (ZnF₂): Less soluble in water compared to this compound.

Zinc Bromide (ZnBr₂): Similar solubility and reactivity but used more in photographic processing.

Zinc Iodide (ZnI₂): More soluble in organic solvents and used in x-ray contrast media.

This compound stands out due to its high solubility in water and its versatility in various industrial and research applications.

Propiedades

Fórmula molecular |

Cl2Zn |

|---|---|

Peso molecular |

136.3 g/mol |

Nombre IUPAC |

zinc;dichloride |

InChI |

InChI=1S/2ClH.Zn/h2*1H;/q;;+2/p-2 |

Clave InChI |

JIAARYAFYJHUJI-UHFFFAOYSA-L |

SMILES canónico |

[Cl-].[Cl-].[Zn+2] |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[(4-methylphenyl)sulfonylamino]benzoate](/img/structure/B8816958.png)

![2-(4-(Chloromethyl)phenyl)benzo[d]oxazole](/img/structure/B8817008.png)

![(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B8817027.png)